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molecular formula C12H13NO B8313348 4-Cyclopropyl-1-methyl-1,3-dihydro-indol-2-one

4-Cyclopropyl-1-methyl-1,3-dihydro-indol-2-one

Cat. No. B8313348
M. Wt: 187.24 g/mol
InChI Key: APXLFKUZGIFDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778972B2

Procedure details

Water (14 mL) was added to 4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one (0.74 g, 3.94 mmol) and the resulting mixture was placed at 70° C. In a separate flask potassium bromide (1.03 g, 8.7 mmol) in water (14 was treated with bromine (0.225 mL, 4.3 mmol), the resulting orange solution was added dropwise to the 4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one mixture over ca. 10 minutes. The resulting heterogeneous mixture was permitted to stir at 70° C. for an additional hour and then cooled to room temperature. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate. The solution was then further diluted with saturated aqueous sodium thiosulfate. The layers were separated and the aqueous layer eras extracted two additional times with dichloromethane. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was preadsorbed onto silica gel and purified by silica gel flash chromatography (ethyl acetate-heptane 0 to 50%) to provide 5-bromo-4-cyclopropyl-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 266.2 (M+H)+.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.225 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.74 g
Type
reactant
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[CH:11][CH:10]=[C:9]3[C:5]=2[CH2:6][C:7](=[O:14])[N:8]3[CH3:13])[CH2:3][CH2:2]1.[Br-:15].[K+].BrBr>O.ClCCl.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:15][C:12]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:13])[C:7](=[O:14])[CH2:6]2 |f:1.2,6.7,8.9.10|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
0.225 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C2CC(N(C2=CC=C1)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0.74 g
Type
reactant
Smiles
C1(CC1)C1=C2CC(N(C2=CC=C1)C)=O
Name
Quantity
14 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer eras extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (ethyl acetate-heptane 0 to 50%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2CC(N(C2=CC1)C)=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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